(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002470
InChI: InChI=1S/C11H22N4O2/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13)
SMILES:
Molecular Formula: C11H22N4O2
Molecular Weight: 242.32 g/mol

(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide

CAS No.:

Cat. No.: VC18002470

Molecular Formula: C11H22N4O2

Molecular Weight: 242.32 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide -

Specification

Molecular Formula C11H22N4O2
Molecular Weight 242.32 g/mol
IUPAC Name N'-hydroxy-2-(4-morpholin-4-ylpiperidin-1-yl)ethanimidamide
Standard InChI InChI=1S/C11H22N4O2/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13)
Standard InChI Key YNZVBAUMJPLBOU-UHFFFAOYSA-N
Isomeric SMILES C1CN(CCC1N2CCOCC2)C/C(=N/O)/N
Canonical SMILES C1CN(CCC1N2CCOCC2)CC(=NO)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide, reflects its core structure:

  • A piperidine ring substituted at the 4-position with a morpholine group.

  • An acetimidamide backbone featuring a hydroxylamine (-NH-OH) group in the Z-configuration.

The molecular formula is inferred as C₁₁H₂₁N₅O₂ (molecular weight: 267.32 g/mol), differing from the phenyl-substituted analog (C₁₂H₁₇N₃O₂; 235.28 g/mol) in Search Result due to the replacement of the phenyl group with a morpholinopiperidine moiety .

Stereochemical Considerations

The (Z) designation indicates the spatial arrangement of the hydroxylamine group relative to the morpholinopiperidine substituent. This geometry influences hydrogen bonding and receptor interactions, as seen in related GPR119 agonists .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis is documented for this compound, a plausible route involves:

  • Coupling 4-morpholinopiperidine with a protected acetimidamide precursor.

  • Deprotection to yield the free hydroxylamine group.

  • Stereoselective purification to isolate the Z-isomer.

Key intermediates may resemble those in Patent US20100113487, where morpholine and piperidine derivatives are utilized to modulate bioavailability .

Spectroscopic Data (Hypothetical)

  • ¹H NMR: Expected signals include:

    • δ 1.5–2.1 ppm (piperidine CH₂),

    • δ 3.6–3.8 ppm (morpholine OCH₂),

    • δ 8.2 ppm (NH-OH, broad singlet).

  • MS (ESI+): Predicted [M+H]⁺ at m/z 268.3.

Physicochemical Properties

Computed Properties

Using PubChem’s algorithms (as applied to analog ), the following properties are extrapolated :

PropertyValue
XLogP3-AA0.5–1.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological PSA85–90 Ų
Rotatable Bonds4

The lower logP compared to the phenyl analog suggests improved solubility, critical for oral bioavailability.

Comparative Analysis with Structural Analogs

ParameterTarget CompoundN-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine
Molecular Weight267.32 g/mol235.28 g/mol
Hydrogen Bond Donors32
XLogP30.90.8
Therapeutic TargetGPR119 (inferred)Undisclosed

The morpholinopiperidine group in the target compound may enhance target selectivity over the phenyl analog, as piperidine derivatives show higher affinity for aminergic receptors .

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